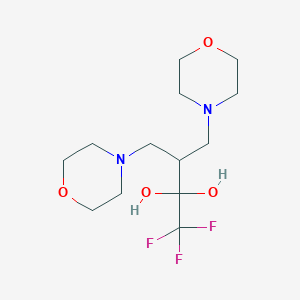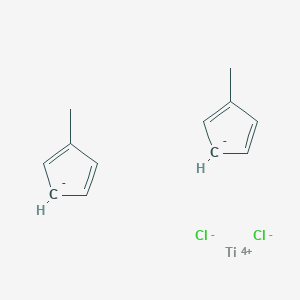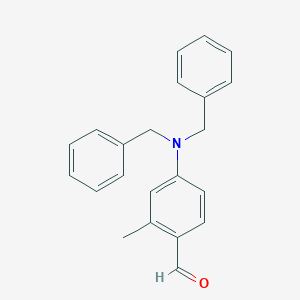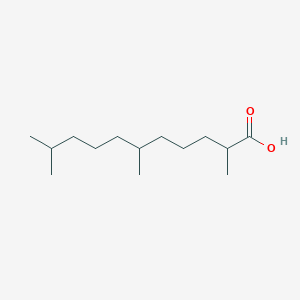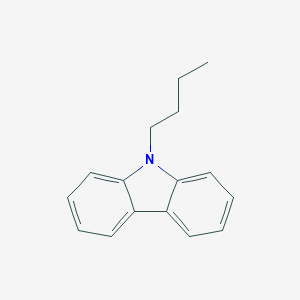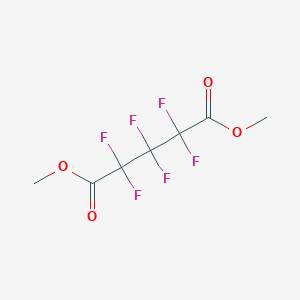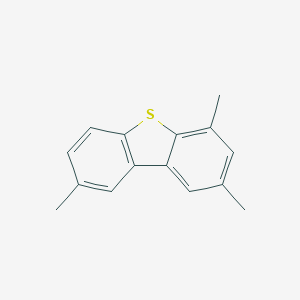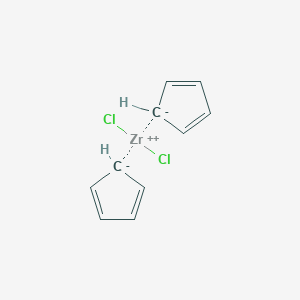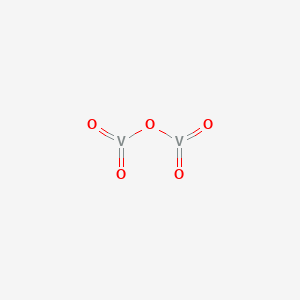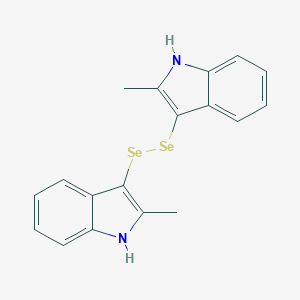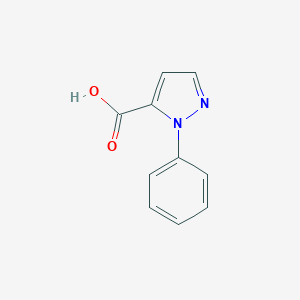
1-phenyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
- 1-phenyl-1H-pyrazole-5-carboxylic acid belongs to the class of biologically significant pyrazole derivatives. These compounds often exhibit a range of chemical and pharmacological properties.
Synthesis Analysis
- The synthesis of similar pyrazole compounds often involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine, followed by basic hydrolysis (Viveka et al., 2016).
Molecular Structure Analysis
- The molecular structure is often characterized using techniques like NMR, IR spectroscopy, and X-ray diffraction. For instance, the 1H and 13C NMR chemical shifts of related compounds are typically compared with those calculated by density functional theory (Viveka et al., 2016).
Chemical Reactions and Properties
- Pyrazole derivatives can undergo a range of functionalization reactions. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid reacted with various aminophenols to form corresponding carboxamides (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
- Physical properties like crystal structure and thermo gravimetric analysis are often detailed in studies. The pyrazole compounds crystallize in various space groups, as indicated in their X-ray diffraction patterns (Viveka et al., 2016).
Chemical Properties Analysis
- The chemical behavior of these compounds can be understood through spectroscopic evaluations and theoretical studies. For example, the HOMO-LUMO energy levels and electronic transitions within molecules are analyzed using time-dependent TD-DFT methods (Viveka et al., 2016).
Aplicaciones Científicas De Investigación
1. Fungicidal and Insecticidal Agents
- Application Summary: 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety, which are derivatives of 1-phenyl-1H-pyrazole-5-carboxylic acid, have been found to have potent fungicidal and insecticidal activities .
- Methods of Application: These compounds were synthesized using a facile method, and their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis .
- Results: Most of the compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae. Especially, compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, and compound 9l has LC50 values of 3.81 mg/L against Aphis fabae .
2. Factor Xia Inhibitors
- Application Summary: 5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for Factor Xia inhibitors’ lead discovery .
- Methods of Application: The compounds were synthesized and assessed for their FXIa inhibitory potency .
- Results: The lead compound 7za exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .
3. Pesticide Design
- Application Summary: 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety, which are derivatives of 1-phenyl-1H-pyrazole-5-carboxylic acid, have been suggested as a precursor structure for further design of pesticides .
- Methods of Application: These compounds were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis .
- Results: Most of the compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae. Especially, compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, and compound 9l has LC50 values of 3.81 mg/L against Aphis fabae .
4. Insecticidal Activities
- Application Summary: 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and evaluated for their insecticidal activities .
- Methods of Application: The compounds were synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis .
- Results: Some of these compounds exhibit good activities, especially compound 7h which shows 85.7% mortality against A. fabae at a concentration of 12.5 mg/L. This activity is comparable to that of the commercial insecticide imidacloprid .
5. Precursor for Pesticide Design
- Application Summary: 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety, which are derivatives of 1-phenyl-1H-pyrazole-5-carboxylic acid, have been suggested as a precursor structure for further design of pesticides .
- Methods of Application: These compounds were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis .
- Results: Most of the compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
6. Insecticidal Activities
- Application Summary: 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and evaluated for their insecticidal activities .
- Methods of Application: The compounds were synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis .
- Results: Some of these compounds exhibit good activities, especially compound 7h which shows 85.7% mortality against A. fabae at a concentration of 12.5 mg/L. This activity is comparable to that of the commercial insecticide imidacloprid .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDUXCFCARXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285029 | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1133-77-3 | |
| Record name | 1133-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

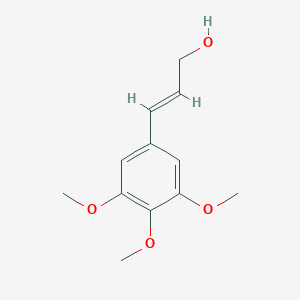
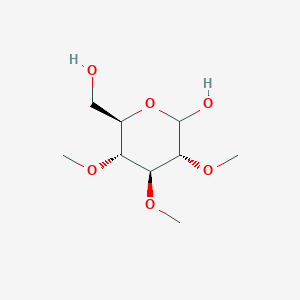
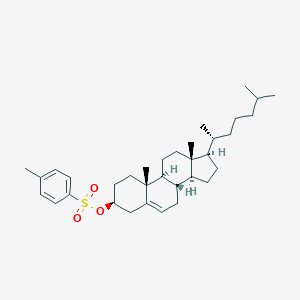
![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
